Scientific Field: Materials Science
Summary of Application: Diethylallylphosphonate is used as a starting material to synthesize a polymer, Diethyl [3- (methoxydimethylsilyl)propyl]phosphonate (DMPP), for the recovery of strontium (II) metal ions.
Methods of Application: Diethylallylphosphonate is reacted with poly (methylhydro)siloxane in the presence of Speier’s catalyst to synthesize the DMPP polymer.
Results or Outcomes: The synthesized polymer DMPP has been effective in removing Sr (II) from the aqueous solution.
Scientific Field: Energy Storage
Summary of Application: Diethylallylphosphonate is used in the creation of a smart risk-responding polymer membrane for safer batteries.
Results or Outcomes: The polymer membrane with covalently linked diethyl allylphosphonate functional groups substantially enhances the electrochemical stability with anodes and enables a long-term cycle life.
Scientific Field: Polymer Science
Summary of Application: Diethylallylphosphonate (DEAP) is used to synthesize a phosphorus bio-based polyol, which is then mixed with different bio-based polyols including soybean, orange peel, and castor oil-based polyol.
Methods of Application: DEAP is reacted with thioglycerol (TG) to synthesize the phosphorus bio-based polyol.
Results or Outcomes: The researchers were successful in incorporating 1.5 wt.% phosphorus into the PU foam, enhancing its flame retardancy.
Scientific Field: Environmental Science
Summary of Application: Diethylallylphosphonate is used to synthesize a polymer that is capable of sequestering metal ions from aqueous solutions.
Methods of Application: DEAP is reacted with poly(methylhydro)siloxane in the presence of Speier’s catalyst to synthesize the polymer.
Results or Outcomes: The synthesized polymer has been effective in removing metal ions from the aqueous solution.
Scientific Field: Biochemistry
Summary of Application: Diethylallylphosphonate is used in the synthesis of bioactive compounds.
Diethyl allylphosphonate is an organophosphorus compound with the chemical formula CHOP. It appears as a colorless to pale yellow liquid and is known for its applications in organic synthesis and as a flame retardant. The compound features an allyl group, which contributes to its reactivity and versatility in various
Diethyl allylphosphonate exhibits biological activity that warrants attention:
Several methods exist for synthesizing diethyl allylphosphonate:
Diethyl allylphosphonate finds diverse applications:
Research on diethyl allylphosphonate has indicated interactions with various biological systems:
Diethyl allylphosphonate shares structural similarities with other organophosphorus compounds. Here are some comparable compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Diethyl Phosphate | CHOP | Commonly used as a solvent and reagent |
Dimethyl Allylphosphonate | CHOP | Similar structure but with methyl groups |
Triphenyl Phosphate | CHOP | Used primarily as a plasticizer and flame retardant |
Diethyl allylphosphonate stands out due to its specific allyl group, which enhances its reactivity in palladium-catalyzed reactions and makes it particularly useful in organic synthesis. Its dual role as both a synthetic intermediate and a potential flame retardant further distinguishes it from similar compounds.
Irritant